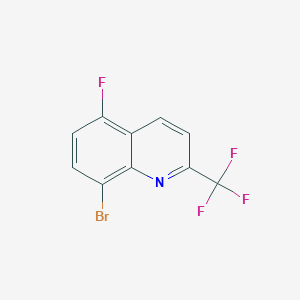

8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

8-bromo-5-fluoro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrF4N/c11-6-2-3-7(12)5-1-4-8(10(13,14)15)16-9(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEIAEQSCIFNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Fluorinated Scaffold: Technical Guide to 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline

Part 1: Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

This compound is not merely a building block; it is a tri-functional logic gate for structure-activity relationship (SAR) exploration. It combines three distinct chemical handles that allow researchers to fine-tune physicochemical properties independently:

-

C8-Bromine: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

-

C5-Fluorine: An electronic modulator that blocks metabolic soft spots and permits nucleophilic aromatic substitution (

) in specific electronic environments. -

C2-Trifluoromethyl: A "Magic Methyl" bioisostere that dramatically increases lipophilicity (

) and metabolic stability while altering the pKa of the quinoline nitrogen.

This guide details the handling, synthesis logic, and application of this scaffold in drug discovery, specifically for kinase inhibitors and infectious disease agents.

Part 2: Chemical Profile & Identity[1]

| Property | Data |

| Chemical Name | 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline |

| CAS Number | 1425335-26-7 |

| Molecular Formula | |

| Molecular Weight | 294.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, EtOAc; Low solubility in water |

| pKa (Calc) | ~2.5 (The |

| Key Hazards | Irritant (H315, H319, H335).[1][2][3] Handle in fume hood. |

Part 3: Synthetic Logic & Methodology

While often sourced as a catalog intermediate, understanding the synthesis of this scaffold is critical for troubleshooting downstream impurities. The synthesis typically follows a modified Knorr Quinoline Synthesis or Conrad-Limpach approach, adapted for electron-deficient anilines.

Retrosynthetic Analysis

The construction of the core relies on the condensation of a functionalized aniline with a trifluoromethyl-beta-diketone equivalent.

Figure 1: Retrosynthetic logic for the construction of the 2-CF3-quinoline core.

Critical Protocol: C8-Functionalization (Suzuki Coupling)

The most common utilization of this scaffold is extending the C8 position. The presence of the C5-Fluorine and C2-Trifluoromethyl groups makes the C8-Bromine slightly less reactive than in a simple bromoquinoline due to electron withdrawal, requiring activated catalysts.

Standard Operating Procedure (SOP):

-

Reagents:

-

Scaffold: 1.0 equiv

-

Boronic Acid (

): 1.2 equiv -

Catalyst:

(5 mol%) or -

Base:

(3.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1).

-

-

Workflow:

-

Degassing: Sparge solvent with Argon for 15 mins. Oxygen inhibits the catalytic cycle and promotes homocoupling.

-

Addition: Add scaffold, boronic acid, and base to the reaction vial. Add catalyst last under positive Argon pressure.

-

Reaction: Seal and heat to 90°C for 4–12 hours. Monitor via LC-MS.

-

Workup: Filter through Celite (removes Pd black), dilute with EtOAc, wash with brine.

-

Expert Insight: If the C5-Fluorine is labile under these conditions (rare but possible with strong nucleophiles), switch to anhydrous conditions using

Part 4: Reactivity & Functionalization Map

The power of this scaffold lies in its orthogonal reactivity . The diagram below illustrates how to selectively manipulate specific sites without affecting others.

Figure 2: Orthogonal reactivity profile. The C8-Br is the primary synthetic handle, while C5-F allows for secondary diversification or metabolic blocking.

Part 5: Medicinal Chemistry Applications[1][4][5][6]

Pharmacophore Features

-

Lipophilicity (

): The -

Metabolic Stability: The C2 position of quinolines is prone to oxidation by aldehyde oxidase (AO) to form 2-quinolones. The

group completely blocks this metabolic route. -

Electronic Effects: The 5-Fluoro group withdraws electron density from the benzene ring, potentially increasing the acidity of NH groups in downstream sulfonamide or amide derivatives attached at C8.

Case Study Contexts

-

Antimalarials: Quinolines are historic antimalarials (Chloroquine, Mefloquine).[1] The 2-CF3 analog mimics Mefloquine's electronic properties, potentially overcoming resistance mechanisms.

-

ROR

t Inverse Agonists: Halogenated quinolines have been cited in patents for modulating the Retinoic Acid Receptor-related Orphan Receptor gamma, a target for autoimmune diseases. -

TB Therapeutics: Analogues of Bedaquiline often utilize substituted quinoline cores to bind to ATP synthase.

Part 6: Safety & Handling (Self-Validating Protocol)

Hazard Identification:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Handling Protocol:

-

Engineering Controls: Always weigh this compound inside a certified fume hood. The fluorinated dust can be highly irritating to mucous membranes.

-

PPE: Nitrile gloves (double gloving recommended during synthesis), safety goggles, and lab coat.

-

Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

-

Yadav, P., & Shah, K. (2021).[4][5][6] Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639.[5] [Link][7]

-

Chandra, D., et al. (2025).[1] Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.[1] Synlett, 36, 2537–2552.[1] [Link]

- O'Neil, P. M., et al. (2013). Functionalized Quinolines in Drug Discovery. In Comprehensive Medicinal Chemistry III. Elsevier. (Contextual grounding for 2-CF3 metabolic stability).

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. 1425335-26-7|8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline|BLD Pharm [bldpharm.com]

- 3. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 5. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characterization of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science.[1][2] As with any novel chemical entity, a comprehensive understanding of its physicochemical properties is a prerequisite for its advancement in research and development. These fundamental characteristics govern its behavior in biological and chemical systems, influencing everything from solubility and absorption to formulation and bioavailability.[3] This guide presents a structured, protocol-driven approach for the systematic determination of the key physicochemical properties of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline. It is designed to provide researchers with the necessary methodologies to generate reliable and reproducible data, ensuring a solid foundation for further investigation.

Introduction: The Quinoline Scaffold and the Need for Characterization

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[2][4] Its rigid, bicyclic aromatic system is amenable to functionalization, allowing for the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. The subject of this guide, 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline, incorporates several key functionalities: a bromine atom, a fluorine atom, and a trifluoromethyl group. These substituents are expected to significantly modulate the compound's lipophilicity, metabolic stability, and target-binding interactions.

Before exploring its potential applications, a rigorous and systematic characterization of its fundamental physicochemical properties is essential. This process provides the foundational data required for:

-

Rational Drug Design: Understanding how properties like solubility and lipophilicity will affect a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

-

Formulation Development: Designing appropriate delivery systems based on solubility and stability.

-

Quality Control: Establishing a baseline for identity, purity, and stability for future synthetic batches.

This guide outlines the gold-standard experimental protocols for determining these critical parameters.

Identity, Purity, and Stability Assessment

The first step in characterizing any new compound is to unequivocally confirm its identity and purity. This ensures that all subsequent experimental data is attributed to the correct molecule and is not confounded by impurities.

Rationale for Method Selection

A dual-technique approach using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard.

-

HPLC-UV provides a robust, quantitative measure of purity by separating the target compound from any non-chromophoric and chromophoric impurities.[5] The retention time serves as a reliable identifier under specific chromatographic conditions.

-

LC-MS offers definitive confirmation of molecular identity by providing a precise mass-to-charge ratio (m/z) of the molecule.[6] This technique is exceptionally sensitive and can confirm the molecular weight of the primary compound and identify potential impurities.[7]

Workflow for Identity and Purity Confirmation

Caption: Workflow for identity and purity analysis.

Experimental Protocols

Protocol 2.3.1: HPLC-UV for Purity Assessment

-

System Preparation: Use a reverse-phase HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV/PDA detector.[8]

-

Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: Scan from 200-400 nm; quantify at a maximum absorbance wavelength (e.g., 254 nm).

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should exhibit a single major peak.[5]

Protocol 2.3.2: LC-MS for Identity Confirmation

-

System: Use an LC system coupled to a mass spectrometer (e.g., single quadrupole or TOF).[9]

-

Chromatography: Employ the same HPLC method as described in Protocol 2.3.1.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 100-1000.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

-

Analysis: The mass spectrum corresponding to the main HPLC peak should show a prominent ion for the protonated molecule [M+H]+.

Data Summary Table

| Parameter | Expected Value | Experimental Result | Method |

| Molecular Formula | C₁₀H₄BrF₄N | - | - |

| Molecular Weight | 309.05 g/mol | - | - |

| Purity | >95% | HPLC-UV | |

| Retention Time (t_R) | - | HPLC-UV | |

| Molecular Ion [M+H]⁺ | 309.96 | LC-MS |

Physicochemical Property Determination

Melting Point

The melting point is a fundamental physical property that provides a quick indication of purity.[10] Pure crystalline compounds typically have a sharp melting range (0.5-1.0 °C), whereas impurities lead to a depressed and broader melting range.[11]

Protocol 3.1.1: Capillary Melting Point Determination

-

Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently crush any large crystals.[12]

-

Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Tap the sealed end on a hard surface to pack the sample to a height of 1-2 mm.[11]

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.[13]

-

Heating: Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[13]

-

Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.[13]

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[14]

Protocol 3.2.1: Shake-Flask Solubility Measurement

-

Rationale: This method measures the saturation concentration of a compound in a specific buffer after a prolonged equilibration period, ensuring a true thermodynamic equilibrium is reached.[14][15]

-

Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 2.0, 6.5, and 7.4).

-

Procedure: a. Add an excess amount of the solid compound to a vial containing a known volume of buffer (e.g., 1-2 mg in 1 mL). The presence of undissolved solid is essential.[14] b. Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[15] c. After equilibration, allow the vials to stand for the solid to settle. d. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, by comparing the response to a standard curve of known concentrations.[16]

Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is crucial for membrane permeability and overall ADME properties.[17] It is measured as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.

Protocol 3.3.1: Shake-Flask Octanol-Water Partitioning

-

Rationale: The n-octanol/water shake-flask method is the benchmark for LogP/D determination, directly measuring the partitioning of a compound between an aqueous and a non-polar, organic phase.[18]

-

Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) and vice-versa by shaking them together overnight and then separating the layers.

-

Procedure: a. Dissolve a known amount of the compound in the aqueous phase. b. Add an equal volume of the pre-saturated n-octanol. c. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning. d. Centrifuge the mixture to ensure complete separation of the two phases.[19]

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) layers using HPLC-UV.

-

Calculation:

-

LogD = log₁₀ (C_oct / C_aq)

-

LogP is determined using an aqueous phase where the compound is entirely in its neutral form.

-

Caption: Workflow for LogD determination via shake-flask method.

Ionization Constant (pKa)

The pKa value defines the pH at which a molecule's ionizable group is 50% ionized. It profoundly influences solubility, absorption, and receptor binding. Potentiometric titration is a highly accurate method for its determination.[20]

Protocol 3.4.1: Potentiometric Titration

-

Rationale: This method involves the gradual addition of an acid or base to a solution of the compound, while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[21][22]

-

Preparation: a. Prepare a standardized titrant solution (e.g., 0.1 M HCl or 0.1 M NaOH).[23] b. Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[21] c. Calibrate the pH meter using standard buffers.

-

Procedure: a. Place the solution in a temperature-controlled vessel and immerse the pH electrode.[21] b. Add the titrant in small, precise increments (aliquots).[24] c. After each addition, allow the pH reading to stabilize and record the value and the total volume of titrant added.[24]

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For more complex molecules, derivative plots (dpH/dV) can help pinpoint the equivalence point more accurately.

Summary of Physicochemical Properties

| Property | Description | Importance in Drug Development | Method |

| Melting Point | Temperature range of solid-to-liquid transition. | Indicator of purity and solid-state stability. | Capillary Method |

| Aqueous Solubility | Max concentration in aqueous solution at equilibrium. | Affects dissolution, absorption, and bioavailability. | Shake-Flask |

| LogP / LogD | Measure of lipophilicity at a specific pH. | Influences membrane permeability, metabolism, and toxicity. | Shake-Flask |

| pKa | pH at which 50% of the compound is ionized. | Governs solubility, charge state, and target binding. | Potentiometric Titration |

Safety and Handling

As a halogenated aromatic compound, 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline should be handled with appropriate care.[25][26]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[27]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[28] Avoid contact with skin and eyes.[26]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[25]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The systematic characterization of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline using the protocols outlined in this guide will generate a robust and reliable physicochemical data package. This essential information provides the scientific foundation necessary to make informed decisions regarding the compound's potential for further development. By understanding its solubility, lipophilicity, ionization state, and purity, researchers can rationally design future experiments, whether for developing new therapeutic agents, advanced materials, or other scientific applications.

References

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. Available at: [Link]

-

Physicochemical Data for Quinoline Derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). National Institutes of Health (NIH). Available at: [Link]

-

The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. Available at: [Link]

-

Quinoline - SAFETY DATA SHEET. (2025). Penta Chemicals. Available at: [Link]

-

Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. (n.d.). Agilent. Available at: [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Available at: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Available at: [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. Available at: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Available at: [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]

-

A Rapid LC-MS Method for Accurate Molecular Weight Determination of Membrane and Hydrophobic Proteins. (2019). National Institutes of Health (NIH). Available at: [Link]

-

Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Available at: [Link]

-

Standard Operating Procedure for solubility testing. (2021). European Union Reference Laboratory for alternatives to animal testing. Available at: [Link]

-

Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Available at: [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. (2015). ResearchGate. Available at: [Link]

-

Experiment (1) determination of melting points. (2021). ResearchGate. Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University. Available at: [Link]

-

Reverse-phase HPLC Analysis and Purification of Small Molecules. (2015). ResearchGate. Available at: [Link]

-

Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. (2019). Agilent. Available at: [Link]

-

Peak Purity Analysis. (n.d.). Element Lab Solutions. Available at: [Link]

-

Measuring the Melting Point. (2023). Westlab. Available at: [Link]

-

Potentiometric Titration of an Unknown Weak Acid. (2008). East Stroudsburg University. Available at: [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Available at: [Link]

-

LogP/D. (n.d.). Cambridge MedChem Consulting. Available at: [Link]

- Method for determining solubility of a chemical compound. (2005). Google Patents.

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1998). Semantic Scholar. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. (2010). National Institutes of Health (NIH). Available at: [Link]

-

Confirmation of molecular weight. (n.d.). Shimadzu. Available at: [Link]

-

Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2024). Technology Networks. Available at: [Link]

-

Compound solubility measurements for early drug discovery. (2022). Computational Chemistry Co.. Available at: [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jddtonline.info [jddtonline.info]

- 3. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pacificbiolabs.com [pacificbiolabs.com]

- 6. rsc.org [rsc.org]

- 7. A Rapid LC-MS Method for Accurate Molecular Weight Determination of Membrane and Hydrophobic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. westlab.com [westlab.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 16. lifechemicals.com [lifechemicals.com]

- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. researchgate.net [researchgate.net]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. asdlib.org [asdlib.org]

- 25. pentachemicals.eu [pentachemicals.eu]

- 26. assets.thermofisher.com [assets.thermofisher.com]

- 27. fishersci.com [fishersci.com]

- 28. fishersci.com [fishersci.com]

Foreword: The Strategic Importance of Fluorinated Quinolines in Modern Drug Discovery

An In-Depth Technical Guide to the Structure Elucidation of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from antimalarial to anticancer.[1] The strategic introduction of specific substituents can dramatically modulate a molecule's pharmacokinetic and pharmacodynamic profile. In this context, halogens and trifluoromethyl (CF₃) groups are of paramount importance. The trifluoromethyl group, in particular, is a powerful modulator of electronic properties and can significantly enhance metabolic stability and membrane permeability, making it a highly sought-after functional group in drug design.[2][3][4]

Foundational Strategy: A Logic-Driven Approach to Elucidation

The logical flow of our investigation is as follows: first, we establish the molecular formula using mass spectrometry, which provides the elemental composition. Subsequently, we employ a suite of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to map the precise connectivity of the atoms.

Caption: Proposed synthesis of the target compound.

This proposed synthesis provides a logical starting point for understanding the potential isomeric impurities and informs the subsequent analytical strategy.

Mass Spectrometry: Confirming the Elemental Composition

Mass spectrometry (MS) is the first critical step, serving to confirm the molecular weight and, by extension, the molecular formula of the synthesized compound. Electron Ionization (EI) is a robust method for this purpose.

Core Causality: Why EI-MS is Informative

EI is a "hard" ionization technique that imparts significant energy into the analyte, leading to the formation of a molecular ion (M•+) and a series of characteristic fragment ions. [5]The presence of a bromine atom is particularly diagnostic due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 natural abundance. This results in a distinctive pair of peaks (M•+ and [M+2]•+) of nearly equal intensity for any bromine-containing ion. [4][6][7]

Predicted Mass Spectrum Data

For C₁₀H₄BrF₄N, the monoisotopic mass is 292.95 g/mol . The mass spectrum is predicted to exhibit the following key features:

| m/z (Predicted) | Ion Identity | Rationale for Formation |

| 293 / 295 | [M]•+ / [M+2]•+ | Molecular ion peak cluster, showing the characteristic ~1:1 ratio for a single bromine atom. |

| 224 / 226 | [M - CF₃]•+ | Loss of the trifluoromethyl radical. The bromine isotopic pattern should be retained. |

| 214 | [M - Br]•+ | Loss of the bromine radical. This fragment will appear as a single peak, not a doublet. |

| 195 | [M - Br - F]•+ | Subsequent loss of a fluorine atom from the [M - Br]•+ fragment. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: 250 °C, split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Data Interpretation: A Self-Validating System

The presence of the M•+ and [M+2]•+ peaks at m/z 293 and 295 with near-equal intensity is the primary confirmation of a monobrominated compound. High-resolution mass spectrometry (HRMS) would further validate the elemental composition by providing a highly accurate mass measurement, distinguishing C₁₀H₄BrF₄N from any other formula with the same nominal mass.

NMR Spectroscopy: Assembling the Structural Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments will be used to unambiguously determine the connectivity and substitution pattern.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum will reveal the number of distinct protons, their chemical environment, and their proximity to other nuclei through spin-spin coupling.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.5 - 8.7 | d | 1H | H-4 | Deshielded by the adjacent nitrogen and influenced by the C-5 fluorine. Expected to be a doublet due to coupling with H-3. |

| ~ 7.6 - 7.8 | d | 1H | H-3 | Coupled to H-4. Its chemical shift is influenced by the electron-withdrawing CF₃ group at C-2. |

| ~ 7.4 - 7.6 | dd | 1H | H-6 | Part of the benzene ring. Appears as a doublet of doublets due to coupling with H-7 (³JHH) and the C-5 fluorine (⁴JHF). |

| ~ 7.2 - 7.4 | d | 1H | H-7 | Coupled primarily to H-6. The influence of the C-8 bromine will shift it downfield compared to an unsubstituted quinoline. [8] |

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse acquisition (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64, depending on concentration.

-

¹⁹F NMR Spectroscopy: Probing the Fluorine Nuclei

¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. [9] Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz, referenced to CFCl₃):

| Predicted δ (ppm) | Multiplicity | Assignment | Rationale |

| ~ -60 to -70 | s | C2-CF₃ | The trifluoromethyl group at an electron-deficient position like C-2 typically appears as a singlet in this region. [10][11] |

| ~ -110 to -130 | m | C5-F | The fluorine atom on the aromatic ring will be coupled to H-4 and H-6, resulting in a multiplet. Its chemical shift is characteristic of an aryl fluoride. [12] |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition:

-

Spectrometer: 400 MHz or higher, equipped with a multinuclear probe.

-

Pulse Program: Standard single-pulse acquisition with proton decoupling.

-

Spectral Width: ~200 ppm.

-

Reference: An external or internal reference (e.g., CFCl₃ at 0 ppm).

-

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The influence of fluorine coupling is a key diagnostic feature.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz):

| Predicted δ (ppm) | Multiplicity (¹³C{¹H}) | Assignment | Rationale |

| ~ 155 - 160 | d (¹JCF ~250 Hz) | C -5 | Carbon directly bonded to fluorine shows a large one-bond coupling constant and is shifted downfield. |

| ~ 145 - 150 | q (²JCF ~35 Hz) | C -2 | The carbon bearing the CF₃ group is deshielded and appears as a quartet due to two-bond coupling to the three fluorine atoms. |

| ~ 120 - 125 | q (¹JCF ~275 Hz) | C F₃ | The carbon of the trifluoromethyl group itself shows a very large one-bond C-F coupling constant and appears as a prominent quartet. [13][14][15] |

| ~ 110 - 140 | Multiple signals | Aromatic C | The remaining 7 aromatic carbons will appear in this region. Their exact shifts and potential smaller C-F couplings will be resolved using 2D NMR. The C-8 attached to bromine will be shifted upfield. |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard proton-decoupled single-pulse acquisition (e.g., zgpg30).

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential to connect the fragments identified in the 1D spectra into a final, unambiguous structure. [3][16]

Caption: Integration of 2D NMR data for structure confirmation.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. [17][18][19]This will definitively link the assigned protons (H-3, H-4, H-6, H-7) to their corresponding carbon atoms (C-3, C-4, C-6, C-7).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations to confirm the structure of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline include:

-

H-4 to C-2, C-5, and C-4a: This confirms the proximity of H-4 to the CF₃-bearing carbon and the fluorine-bearing carbon.

-

H-3 to C-2 and C-4a: Confirms the position of H-3 relative to the pyridine ring junction and the CF₃ group.

-

H-6 to C-8 and C-4a: This is a crucial correlation, establishing the connectivity between the two rings and confirming that C-8 is adjacent to the H-6/C-6 pair.

-

H-7 to C-5 and C-8a: This confirms the placement of the bromine at C-8 and fluorine at C-5.

-

Experimental Protocol (2D NMR):

-

Sample Preparation: Use the same concentrated sample as for ¹³C NMR.

-

Acquisition: Utilize standard, gradient-selected pulse programs (e.g., gCOSY, gHSQCED, gHMBC) available on the spectrometer software.

-

Parameter Optimization: For HMBC, the long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz to observe the desired two- and three-bond correlations.

Conclusion: A Unified and Validated Structural Assignment

The collective evidence from this multi-technique spectroscopic approach provides an unassailable confirmation of the structure of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline .

-

Mass Spectrometry establishes the correct molecular formula, C₁₀H₄BrF₄N, confirmed by the characteristic bromine isotopic pattern.

-

¹H and ¹⁹F NMR identify the number and electronic environment of all proton and fluorine atoms.

-

¹³C NMR reveals the carbon skeleton and confirms the presence of the CF₃ group through its characteristic quartet.

-

2D NMR (HSQC and HMBC) acts as the final arbiter, piecing together the individual atoms into the correct constitutional isomer by mapping the through-bond connectivity. The specific long-range correlations observed in the HMBC spectrum leave no ambiguity regarding the placement of the bromo, fluoro, and trifluoromethyl substituents on the quinoline core.

This rigorous, self-validating workflow ensures the highest degree of scientific integrity, providing the trustworthy structural data essential for advancing research and drug development programs.

References

-

Vasylenko, O., et al. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. RSC Advances. Available at: [Link]

-

Li, P., et al. (2022). Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3 + 3] annulation between anilines and CF3-ynones using traceless directing groups. Organic Chemistry Frontiers. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis. Available at: [Link]

-

Harbin Institute of Technology. (2020). Synthesis of 2-Trifluoromethyl Quinolines from α,β-Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup-Doebner-Von Miller Synthesis. Available at: [Link]

-

Organic Chemistry. (2021). Combes Quinoline Synthesis Mechanism. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Combes quinoline synthesis. Available at: [Link]

-

Scribd. (n.d.). Combes Quinoline Synthesis PDF. Available at: [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

-

Organic Chemistry. (2021). Doebner Quinoline Synthesis Mechanism. YouTube. Available at: [Link]

-

Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Available at: [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

RSC Publishing. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Available at: [Link]

-

Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a... Available at: [Link]

-

ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Science.gov. (n.d.). nmr hsqc hmbc: Topics. Available at: [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

-

ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? Available at: [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]

-

Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Available at: [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

-

The Royal Society of Chemistry. (2018). Supplementary Information. Available at: [Link]

-

Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no... Available at: [Link]

-

AZoM. (2019). Inverse Heteronuclear Correlation - 2D NMR Experiments. Available at: [Link]

-

ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

Chemical Science (RSC Publishing). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

-

ResearchGate. (n.d.). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Available at: [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Available at: [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

-

ResearchGate. (n.d.). Table 3 1 H NMR chemical shifts and line widths of the free quinolones... Available at: [Link]

-

NIST. (n.d.). Mass spectra of fluorocarbons. Available at: [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]

-

YouTube. (2022). F -19 NMR Spectroscopy. Available at: [Link]

Sources

- 1. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 8. repository.uncw.edu [repository.uncw.edu]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. azom.com [azom.com]

- 11. researchgate.net [researchgate.net]

- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. quora.com [quora.com]

- 16. nmr hsqc hmbc: Topics by Science.gov [science.gov]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. azom.com [azom.com]

- 19. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

A Spectroscopic Guide to 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline: Structure Elucidation and Characterization

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline. Designed for researchers, scientists, and professionals in drug development, this document details the expected analytical signatures across various spectroscopic techniques, offering a foundational framework for the characterization and quality control of this complex heterocyclic molecule. The methodologies and interpretations presented herein are grounded in established scientific principles and data from analogous structures, ensuring a robust and reliable reference.

Introduction

8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. The unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts distinct electronic and steric properties that are of significant interest for molecular design and biological activity.[1][2] Accurate and comprehensive structural elucidation is paramount for understanding its chemical behavior and potential applications. This guide outlines the expected outcomes from key spectroscopic methods used to confirm the identity and purity of this compound.

Molecular Structure and Key Features

The structure of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline (C₁₀H₄BrF₄N) presents a rigid quinoline core with multiple substituents that influence its spectroscopic properties.[3] The trifluoromethyl group is a strong electron-withdrawing group, while the halogen atoms (bromine and fluorine) also contribute to the electronic environment of the aromatic system. These features are expected to result in characteristic shifts and coupling patterns in NMR spectroscopy, as well as distinct vibrational modes in IR spectroscopy.

Table 1: Molecular Properties of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline

| Property | Value | Reference |

| CAS Number | 1425335-26-7 | [3] |

| Molecular Formula | C₁₀H₄BrF₄N | [3] |

| Molecular Weight | 294.05 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the four aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the substituents and the nitrogen heteroatom. Protons on the pyridine ring are generally deshielded compared to those on the benzene ring.[5]

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 7.5 - 7.8 | d | J(H3-H4) = 8.5 - 9.0 |

| H-4 | 8.2 - 8.5 | d | J(H4-H3) = 8.5 - 9.0 |

| H-6 | 7.2 - 7.5 | dd | J(H6-H7) = 8.0 - 8.5, J(H6-F5) = 9.0 - 9.5 |

| H-7 | 7.8 - 8.1 | d | J(H7-H6) = 8.0 - 8.5 |

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the ten unique carbon environments in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[6] Carbons bonded to fluorine and bromine will also exhibit characteristic splitting patterns.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | 145 - 150 | q |

| C-3 | 120 - 125 | s |

| C-4 | 135 - 140 | s |

| C-4a | 125 - 130 | d |

| C-5 | 155 - 160 | d |

| C-6 | 115 - 120 | d |

| C-7 | 130 - 135 | s |

| C-8 | 110 - 115 | s |

| C-8a | 140 - 145 | d |

| CF₃ | 120 - 125 | q |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 400 MHz NMR spectrometer (operating at 100 MHz for ¹³C).

-

Parameters:

-

Pulse Program: Proton-decoupled experiment (zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-180 ppm.

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for characterizing fluorine-containing compounds.[7] Two distinct signals are expected: one for the trifluoromethyl group and another for the fluorine atom at the C-5 position. The chemical shifts are typically referenced to an external standard like CFCl₃.

Predicted ¹⁹F NMR Data (in CDCl₃)

| Fluorine Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| C5-F | -110 to -120 | m |

| C2-CF₃ | -60 to -70 | s |

Experimental Protocol for ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample can be used.

-

Instrument: A 400 MHz NMR spectrometer (operating at the appropriate frequency for ¹⁹F).

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 64-128.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: A range appropriate for fluorinated aromatics (e.g., -50 to -150 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Expected Mass Spectrometry Data

| Ion | m/z (calculated) |

| [M]⁺ (⁷⁹Br) | 292.95 |

| [M]⁺ (⁸¹Br) | 294.95 |

| [M+H]⁺ (⁷⁹Br) | 293.96 |

| [M+H]⁺ (⁸¹Br) | 295.96 |

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is suitable for this compound.

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap analyzer for high-resolution measurements.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like acetonitrile or methanol.

-

Analysis Mode: Positive ion mode is likely to yield the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is expected to show characteristic absorptions for the C-F, C-Br, and C=N bonds, as well as aromatic C-H and C=C stretching vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3100 - 3000 | Aromatic C-H stretch |

| 1620 - 1580 | C=N stretch |

| 1500 - 1400 | Aromatic C=C stretch |

| 1350 - 1100 | C-F stretch (CF₃) |

| 1100 - 1000 | C-F stretch (Aromatic) |

| 700 - 550 | C-Br stretch |

Experimental Protocol for IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended aromatic system of the quinoline core is expected to give rise to strong absorptions in the UV region.[1]

Predicted UV-Vis Absorption Maxima (in Methanol)

| λₘₐₓ (nm) | Electronic Transition |

| ~230 | π → π |

| ~280 | π → π |

| ~320 | n → π* |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent such as methanol or acetonitrile.

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Procedure: Record the absorbance spectrum from approximately 200 to 400 nm.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline. The predicted data, based on established principles and analogous compounds, serves as a reliable reference for researchers. The detailed experimental protocols offer practical guidance for obtaining high-quality data. This multi-faceted spectroscopic approach ensures the unambiguous identification and purity assessment of this novel compound, which is a critical step in its further development for scientific and industrial applications.

References

-

PubChem. 8-Bromoquinoline. Available from: [Link]

-

Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]

-

Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]

-

MDPI. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available from: [Link]

-

ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Available from: [Link]

-

Journal of the American Chemical Society. Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes: One-Step Construction of Chiral N-Fused Bicyclic Skeletons. Available from: [Link]

-

AMERICAN ELEMENTS. 5-Bromo-8-(trifluoromethyl)quinoline. Available from: [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1425335-26-7 Cas No. | 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline | Matrix Scientific [matrixscientific.com]

- 4. 8-BROMO-5-(TRIFLUOROMETHYL)QUINOLINE | 917251-92-4 [chemicalbook.com]

- 5. tsijournals.com [tsijournals.com]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline, a complex heterocyclic compound of interest to researchers and professionals in drug development. This document offers a detailed interpretation of the predicted spectrum, outlines a robust experimental protocol for data acquisition, and provides insights into the structural elucidation of this molecule using modern NMR spectroscopy.

Introduction: The Structural Significance of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline

8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is a polysubstituted quinoline derivative. The quinoline scaffold is a key pharmacophore in numerous clinically approved drugs, and the unique substitution pattern of this molecule, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts distinct electronic and steric properties. These features are critical for its potential biological activity and make ¹H NMR spectroscopy an indispensable tool for its structural verification and the study of its interactions. Understanding the nuances of its ¹H NMR spectrum is paramount for confirming its identity, assessing its purity, and gaining insights into its molecular geometry.

Predicted ¹H NMR Spectral Analysis: A Detailed Interpretation

The ¹H NMR spectrum of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is predicted to exhibit a complex and informative pattern of signals in the aromatic region. The chemical shifts and coupling constants of the four protons on the quinoline ring system are influenced by the electron-withdrawing and donating effects of the substituents, as well as their spatial relationships.

The protons are located at positions 3, 4, 6, and 7 of the quinoline ring. The expected chemical shifts are influenced by the following factors:

-

The Quinoline Ring System: The inherent aromaticity of the quinoline ring system generally places proton signals in the downfield region of the spectrum (typically 7-9 ppm).[1][2]

-

The Trifluoromethyl (-CF₃) Group at C2: This strongly electron-withdrawing group significantly deshields the proton at the adjacent C3 position, causing it to appear at a lower field (higher ppm value).[3]

-

The Fluorine (-F) Atom at C5: As a highly electronegative atom, fluorine will deshield the adjacent protons at C4 and C6. The effect will be more pronounced on the ortho proton (C6) and will also introduce through-space coupling.

-

The Bromine (-Br) Atom at C8: Bromine is also an electronegative atom that will deshield the adjacent proton at C7.

-

The Nitrogen Atom in the Ring: The nitrogen atom in the quinoline ring is electronegative and will deshield the protons in the heterocyclic ring (H3 and H4).[2]

Based on these principles, a predicted ¹H NMR spectrum is summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |

| H3 | 8.0 - 8.2 | Doublet (d) | JH3-H4 = ~8-9 Hz | Deshielded by the adjacent electron-withdrawing -CF₃ group at C2 and the ring nitrogen. Coupled to H4.[3] |

| H4 | 7.8 - 8.0 | Doublet of doublets (dd) | JH4-H3 = ~8-9 Hz, JH4-F = ~1-2 Hz | Deshielded by the ring nitrogen and the fluorine at C5. Coupled to H3 and exhibits a small coupling to the fluorine at C5. |

| H6 | 7.6 - 7.8 | Doublet of doublets (dd) | JH6-H7 = ~8-9 Hz, JH6-F = ~5-6 Hz | Deshielded by the adjacent fluorine at C5. Coupled to H7 and shows a larger coupling to the fluorine at C5. |

| H7 | 7.9 - 8.1 | Doublet (d) | JH7-H6 = ~8-9 Hz | Deshielded by the adjacent bromine at C8. Coupled to H6. |

Visualizing Proton Relationships: A Coupling Diagram

The following diagram illustrates the predicted coupling relationships between the protons in 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline.

Caption: Predicted ¹H-¹H coupling in 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline.

Experimental Protocol for ¹H NMR Data Acquisition

A self-validating and reproducible protocol is crucial for obtaining a high-quality ¹H NMR spectrum.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has a residual solvent peak that does not overlap with the analyte signals. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for quinoline derivatives.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. The concentration may need to be optimized, as chemical shifts of quinoline derivatives can be concentration-dependent.[4]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

2. NMR Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient for a standard ¹H spectrum.

-

Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good resolution.

-

Relaxation Delay (D1): Use a delay of 1-2 seconds. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary.

-

Number of Scans (NS): A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio. This can be increased for more dilute samples.

-

Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate for most organic molecules.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: Integrate the signals to determine the relative ratios of the different types of protons.

Data Interpretation and Structural Confirmation

The acquired ¹H NMR spectrum should be carefully analyzed to confirm the structure of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline.

-

Chemical Shifts: Compare the observed chemical shifts with the predicted values. The downfield shifts of H3, H4, H6, and H7 should be consistent with the presence of the electron-withdrawing substituents.

-

Coupling Patterns: The multiplicity of each signal (doublet, doublet of doublets) and the measured coupling constants are critical for confirming the connectivity of the protons. The observation of ¹H-¹⁹F coupling for H4 and H6 would provide strong evidence for the assigned structure.

-

Integration: The integral of each of the four aromatic signals should be equal, corresponding to one proton each.

For unambiguous assignment, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. A COSY spectrum will show correlations between coupled protons (e.g., H3-H4 and H6-H7), while an HSQC spectrum will correlate each proton to its directly attached carbon atom.

Conclusion

The ¹H NMR spectrum of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline provides a wealth of structural information. A thorough understanding of the influence of its diverse substituents on chemical shifts and coupling constants allows for a detailed prediction and interpretation of the spectrum. By following a rigorous experimental protocol, researchers can obtain high-quality data to unequivocally confirm the structure of this and other complex molecules, which is a fundamental step in the process of drug discovery and development.

References

-

A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed. Available at: [Link]

-

1H NMR Chemical Shift - Oregon State University. Available at: [Link]

-

1H–1H Coupling in Proton NMR - ACD/Labs. Available at: [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. Available at: [Link]

-

Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. Available at: [Link]

-

SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Available at: [Link]

-

Sample Preparation for LF 1H NMR Analysis. Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of Functionalized Quinolines

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of pharmacologically active compounds. Its presence in natural products and synthetic drugs underscores the necessity for precise and unambiguous structural characterization. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for elucidating the carbon framework of these vital molecules. This guide provides a comprehensive exploration of the principles and applications of ¹³C NMR for the analysis of functionalized quinolines, moving beyond a simple recitation of protocols to explain the underlying causality of experimental observations and choices.

The Quinoline Core: A ¹³C NMR Perspective

The quinoline ring system, a fusion of a benzene and a pyridine ring, presents a unique electronic landscape that is reflected in its ¹³C NMR spectrum. Understanding the baseline chemical shifts of the unsubstituted quinoline is fundamental to interpreting the spectra of its more complex derivatives.

The numbering of the quinoline ring system is standardized, and a clear understanding of this is crucial for spectral assignment.

Figure 1: Numbering of the Quinoline Ring System.

The chemical shifts of the carbon atoms in unsubstituted quinoline are influenced by the electronegativity of the nitrogen atom and the aromatic ring currents. The pyridine ring carbons are generally found at a different chemical shift range compared to the benzene ring carbons.

The Influence of Functional Groups: Decoding Substituent Effects

The true power of ¹³C NMR in the study of quinolines lies in its sensitivity to the electronic effects of substituents. Functional groups can significantly alter the electron density at each carbon atom, leading to predictable shifts in their resonance frequencies. These effects are primarily governed by two factors: inductive effects and resonance (or mesomeric) effects.

Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) will deshield nearby carbons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (e.g., alkyl groups) will shield adjacent carbons, causing an upfield shift (to lower ppm values).

Resonance Effects: These are transmitted through the pi-electron system of the aromatic rings. Electron-donating groups with lone pairs of electrons (e.g., -NH₂, -OH, -OR) can delocalize these electrons into the ring, increasing the electron density at the ortho and para positions and causing a significant upfield shift for these carbons. Electron-withdrawing groups with pi-bonds (e.g., -NO₂, -C=O, -CN) can withdraw electron density from the ring, particularly from the ortho and para positions, leading to a downfield shift.

Caption: Influence of Substituent Effects on ¹³C NMR Chemical Shifts.

The interplay of these two effects determines the final chemical shift of each carbon in a functionalized quinoline. For example, a methoxy group (-OCH₃) is electron-withdrawing inductively but strongly electron-donating by resonance. The resonance effect typically dominates, leading to a net shielding of the ortho and para carbons.

Table 1: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Unsubstituted and Substituted Quinolines in CDCl₃

| Carbon | Quinoline[1][2] | 2-Methoxyquinoline | 4-Nitroquinoline | 6-Aminoquinoline | 8-Quinolinecarboxaldehyde |

| C2 | 150.2 | 163.5 | 149.8 | 148.5 | 151.0 |

| C3 | 121.0 | 110.2 | 123.5 | 121.5 | 121.8 |

| C4 | 135.9 | 139.5 | 148.0 | 135.0 | 136.5 |

| C4a | 128.2 | 127.8 | 129.5 | 128.0 | 128.8 |

| C5 | 127.6 | 127.0 | 128.5 | 122.0 | 130.5 |

| C6 | 126.4 | 127.2 | 127.0 | 145.0 | 127.0 |

| C7 | 129.3 | 129.0 | 130.0 | 108.0 | 130.0 |

| C8 | 129.5 | 129.8 | 124.0 | 129.0 | 136.8 |

| C8a | 148.3 | 147.5 | 149.0 | 146.0 | 149.0 |

| Other | - | 53.5 (-OCH₃) | - | - | 193.5 (-CHO) |

Note: These are approximate values and can vary with solvent and concentration.

Advanced ¹³C NMR Techniques for Unambiguous Assignment

While a standard broadband proton-decoupled ¹³C NMR spectrum provides the chemical shifts of all carbons, it does not reveal the number of attached protons. For complex functionalized quinolines, this information is critical for definitive structural elucidation. Advanced NMR techniques, such as DEPT and 2D correlation spectroscopy, provide this crucial information.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a powerful technique for differentiating between CH, CH₂, and CH₃ groups. The two most common DEPT experiments are DEPT-90 and DEPT-135.

-

DEPT-90: This experiment only shows signals for CH (methine) carbons.

-

DEPT-135: This experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (Cq) do not appear in DEPT spectra.

By comparing the standard ¹³C NMR spectrum with the DEPT-90 and DEPT-135 spectra, one can unambiguously determine the multiplicity of each carbon signal.

2D NMR: HSQC and HMBC

Two-dimensional NMR techniques provide correlation information between different nuclei, allowing for the assembly of the molecular structure piece by piece.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. Each peak in the 2D spectrum corresponds to a C-H bond, with the x-axis representing the ¹H chemical shift and the y-axis representing the ¹³C chemical shift.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). This is invaluable for connecting different fragments of a molecule and for identifying quaternary carbons, which are not observed in HSQC.

Caption: Workflow for Structural Elucidation using 1D and 2D NMR.

Experimental Protocols: A Self-Validating System

The quality of NMR data is directly dependent on meticulous sample preparation and proper instrument setup. The following protocols are designed to ensure high-quality, reproducible results.

Sample Preparation

A properly prepared sample is the cornerstone of a successful NMR experiment.

-

Determine the appropriate amount of sample: For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Typically, 20-50 mg of the quinoline derivative is needed.

-

Select a suitable deuterated solvent: The solvent must completely dissolve the sample. Common choices for quinoline derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts and should always be reported with the spectral data.

-

Dissolve the sample: Weigh the sample accurately and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filter the sample: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Add an internal standard (optional but recommended): Tetramethylsilane (TMS) is the standard reference compound for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most commercially available deuterated solvents contain TMS.

NMR Data Acquisition

The following is a general procedure for acquiring ¹³C NMR spectra.

-

Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹³C Spectrum Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to encompass the expected range of ¹³C chemical shifts (typically 0-220 ppm).

-

A sufficient number of scans (often several hundred to thousands) is required to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically sufficient for most quinoline derivatives.

-

-

DEPT, HSQC, and HMBC Acquisition:

-

These experiments are run using standard pre-defined parameter sets on modern NMR spectrometers.

-

The acquisition times for 2D experiments will be significantly longer than for 1D ¹³C spectra.

-

A Worked Example: Complete Structural Elucidation of a Functionalized Quinoline

To illustrate the power of this integrated NMR approach, let's consider the hypothetical example of 7-methoxy-4-methylquinoline.

1. ¹³C NMR: The spectrum would show 11 distinct signals, one for each carbon atom, plus a signal for the methoxy carbon.

2. DEPT-135:

-

Positive signals would be observed for the methyl carbon and the five CH carbons of the quinoline ring.

-

No negative signals would be present as there are no CH₂ groups.

-

The four quaternary carbons would be absent.

3. HSQC: This spectrum would show cross-peaks for all the CH and CH₃ groups, confirming their direct ¹H-¹³C connectivity.

4. HMBC: This would be the key experiment to assemble the structure. For example:

-

The protons of the methyl group at C4 would show correlations to C3, C4, and C4a.

-

The protons of the methoxy group would show a correlation to C7.

-

The proton at C8 would show correlations to C6, C7, and C8a.

By systematically analyzing the data from these experiments, the complete and unambiguous structure of 7-methoxy-4-methylquinoline can be determined.

Conclusion

¹³C NMR spectroscopy, when combined with advanced techniques like DEPT and 2D correlation experiments, provides an unparalleled level of detail for the structural analysis of functionalized quinolines. A thorough understanding of the fundamental principles of chemical shifts, substituent effects, and the information provided by each type of NMR experiment is essential for any researcher working with these important heterocyclic compounds. By following rigorous experimental protocols and a logical, step-by-step approach to data interpretation, scientists can confidently elucidate the structures of novel quinoline derivatives, a critical step in the journey of drug discovery and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

ResearchGate. (2011). 13 C NMR chemical shifts (ppm) of compounds 1-8 [2-4, 6-8 in CDCl 3 and.... [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. [Link]06/13CNMR/13C-NMR-spectra-ethers.htm)

Sources

Solubility Profile & Solvent Selection: 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline

[1]

Executive Summary

8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline (CAS: 1425335-26-7) is a highly lipophilic, poly-halogenated heterocyclic building block.[1] Its solubility profile is dominated by the electron-withdrawing and hydrophobic nature of the trifluoromethyl (-CF

Core Solubility Directive:

-

Primary Solvents (High Solubility): Chlorinated solvents (DCM, Chloroform) and Polar Aprotic solvents (DMF, DMSO, THF).[1]

-